

Off-Target Kinase Profiling of NU6102: A Comparative Guide

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Compound of Interest

Compound Name: NU6102

Cat. No.: B1677023

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This guide provides a comprehensive comparison of the off-target kinase profile of **NU6102** with other well-known cyclin-dependent kinase (CDK) inhibitors, Roscovitine and Dinaciclib. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies and to provide a deeper understanding of the selectivity of these compounds.

Comparative Kinase Inhibition Profile

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC₅₀) of **NU6102** and two alternative CDK inhibitors, Roscovitine and Dinaciclib, against a panel of on-target and off-target kinases. Lower IC₅₀ values indicate greater potency.

Table 1: On-Target Kinase Inhibition Profiles

| Kinase | NU6102 IC50 (nM) | Roscovitine IC50 (nM) | Dinaciclib IC50 (nM) |
|----------------|------------------|-----------------------|----------------------|
| CDK1/cyclin B | 9.5[1] | 650[2] | 3[3] |
| CDK2/cyclin A | 5.4[1] | 700[2] | 1[3] |
| CDK2/cyclin E | - | 700[2] | - |
| CDK5/p35 | - | 160-200[2][4] | 1[3] |
| CDK9/cyclin T1 | - | - | 4[3] |

Data compiled from multiple sources and assay conditions may vary.

Table 2: Off-Target Kinase Inhibition Profiles

| Kinase | NU6102 IC50 (μM) | Roscovitine IC50 (μM) | Dinaciclib IC50 (nM) |
|--------|------------------|-----------------------|----------------------|
| CDK4 | 1.6[1] | >100[4][5] | - |
| CDK6 | - | >100[4][5] | - |
| DYRK1A | 0.9[1] | - | - |
| PDK1 | 0.8[1] | - | - |
| ROCKII | 0.6[1] | - | - |
| ERK1 | - | 34[4] | - |
| ERK2 | - | 14[4] | - |

Data compiled from multiple sources and assay conditions may vary.

Experimental Protocols

The following is a representative protocol for a radiometric protein kinase assay, a standard method for determining the IC50 of kinase inhibitors. This protocol is based on established methodologies and is similar to what would be used to evaluate compounds like **NU6102**.

Radiometric Kinase Inhibition Assay Protocol

1. Reagents and Buffers:

- Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM Beta-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂.[\[3\]](#)
- [γ -³³P]ATP: 10 mCi/mL stock solution.
- Unlabeled ATP: 10 mM stock solution.
- Kinase: Recombinant human CDK2/cyclin A.
- Substrate: Histone H1 (1 mg/mL).
- Test Compound (e.g., **NU6102**): Serially diluted in DMSO.
- Stop Solution: 3% Phosphoric acid.
- P81 Phosphocellulose Paper.
- Scintillation Fluid.

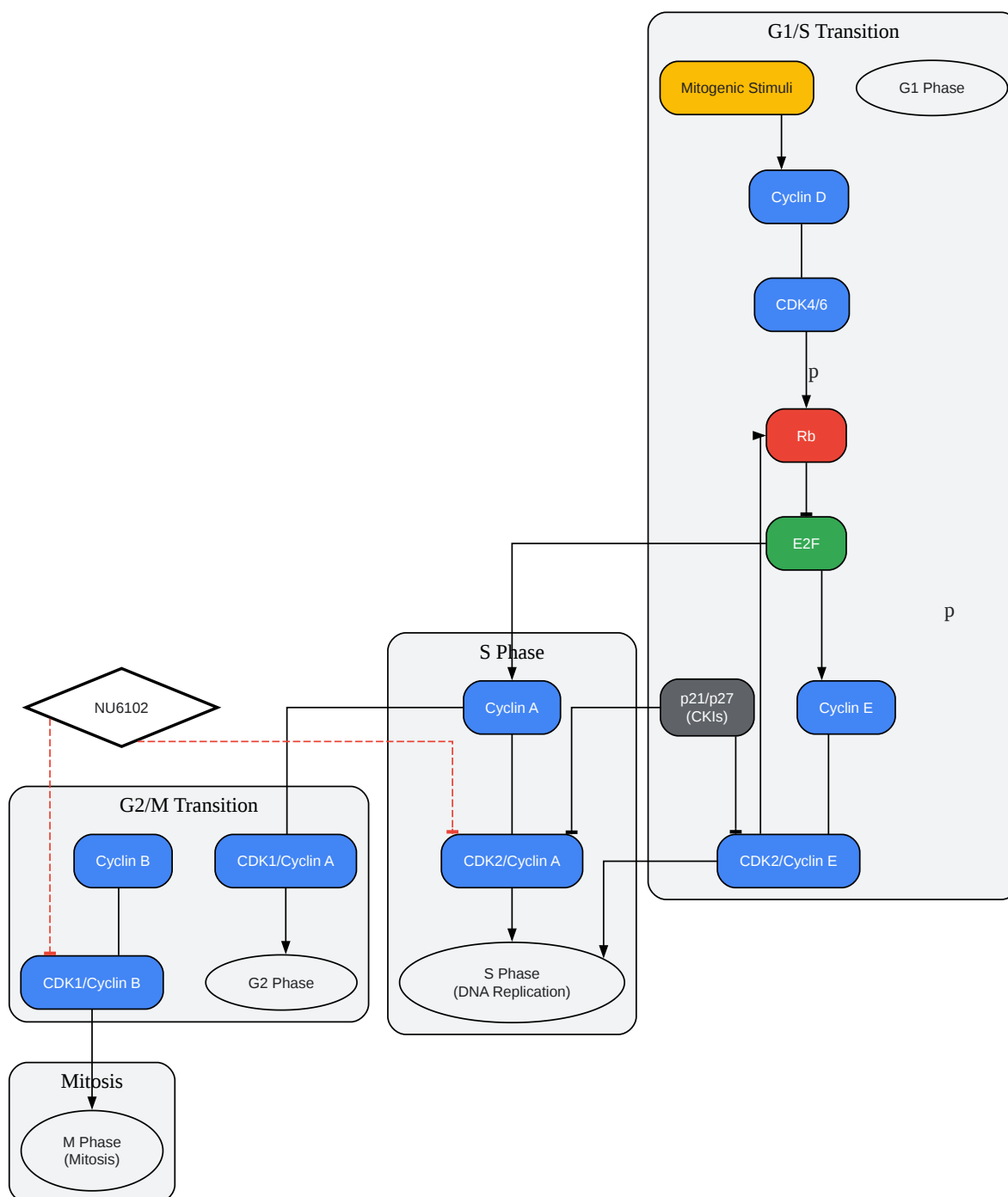
2. Assay Procedure:

- Prepare the kinase reaction mix by combining the Kinase Assay Buffer, unlabeled ATP, and [γ -³³P]ATP. The final ATP concentration should be at or near the K_m for the specific kinase.
- Add 10 μ L of the serially diluted test compound to the wells of a 96-well plate.
- Add 20 μ L of the substrate solution (Histone H1) to each well.
- To initiate the reaction, add 20 μ L of the kinase solution (CDK2/cyclin A) to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding 50 μ L of the Stop Solution to each well.

- Spot 20 μL of the reaction mixture from each well onto a P81 phosphocellulose paper.
- Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- Wash the paper once with acetone and let it air dry.
- Place the dried P81 paper in a scintillation vial with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.
- Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

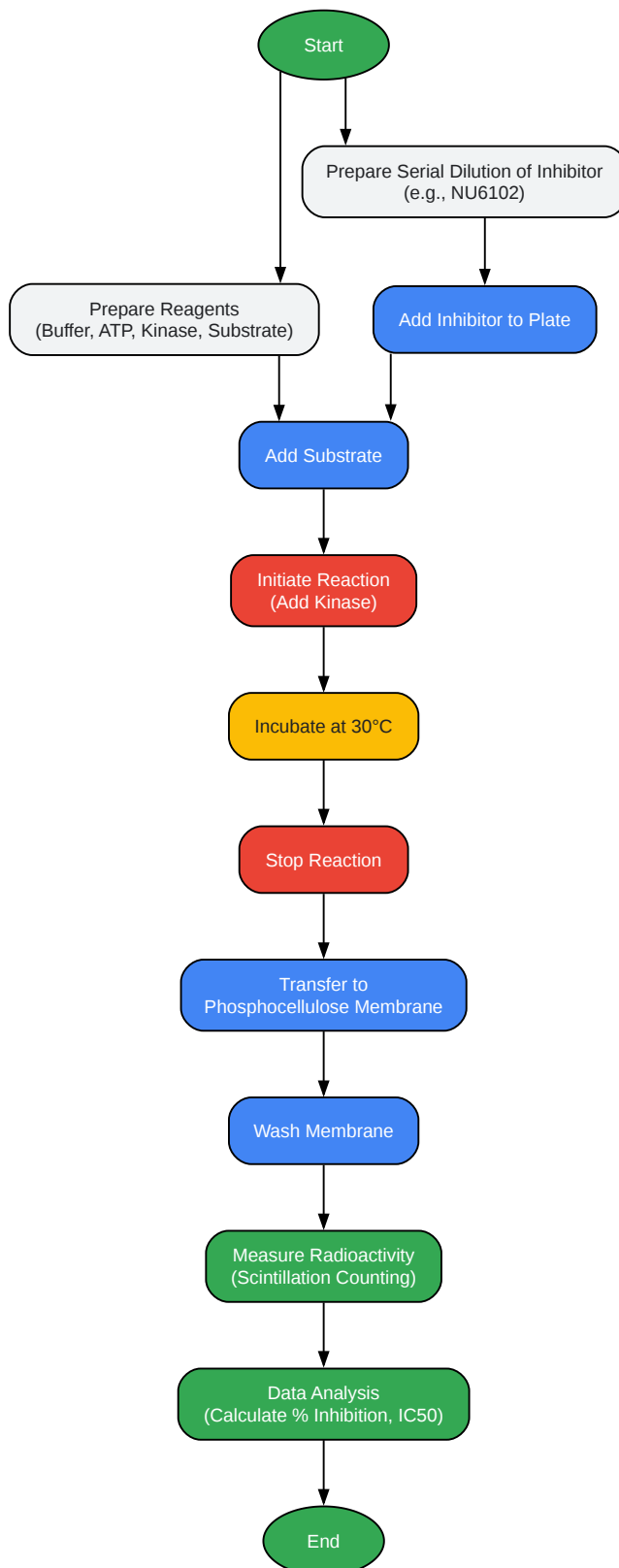
Signaling Pathway



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Caption: Simplified CDK1/2 signaling pathway in the cell cycle.

Experimental Workflow



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Caption: General workflow for a radiometric kinase inhibition assay.

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